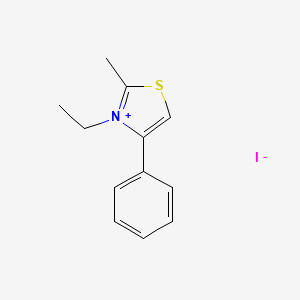
3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of ethyl, methyl, and phenyl substituents on the thiazole ring, along with an iodide ion. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final step involves the quaternization of the thiazole nitrogen with ethyl iodide to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of dyes, pigments, and other materials
作用機序
The mechanism of action of 3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
2-Methyl-4-phenylthiazole: Lacks the ethyl and iodide substituents.
4-Phenylthiazole: Lacks both the ethyl and methyl substituents.
2-Ethylthiazole: Lacks the phenyl and iodide substituents.
Uniqueness
3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
24840-73-1 |
|---|---|
分子式 |
C12H14INS |
分子量 |
331.22 g/mol |
IUPAC名 |
3-ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C12H14NS.HI/c1-3-13-10(2)14-9-12(13)11-7-5-4-6-8-11;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
SIGMOMHDFJHHJB-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(SC=C1C2=CC=CC=C2)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


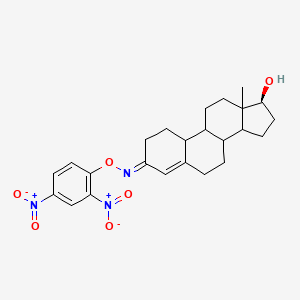
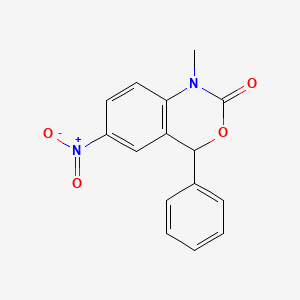
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
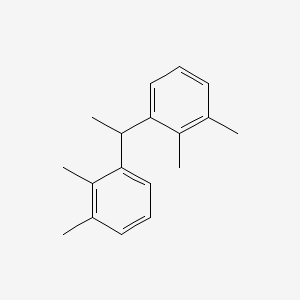
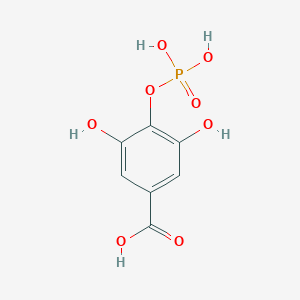
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)
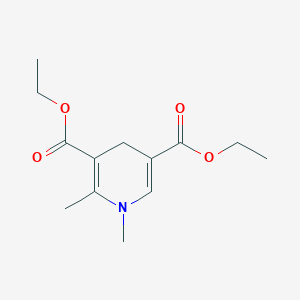
![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)

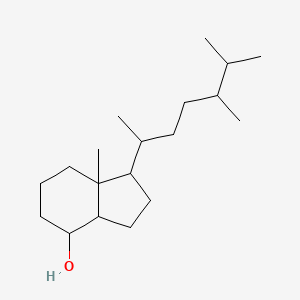
![3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14692405.png)
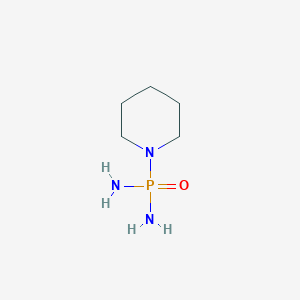
![1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene](/img/structure/B14692429.png)
